molecular formula C10H12FNO3 B13630572 Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate

Cat. No.: B13630572
M. Wt: 213.21 g/mol
InChI Key: IQRHFELMGPTEOK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate is a chemical compound known for its unique structure and properties. It is a derivative of tyrosine, a naturally occurring amino acid, and features a fluorine atom and a hydroxyl group on its aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of 3-fluoro-4-hydroxyphenylalanine with methanol in the presence of an acid catalyst to form the methyl ester . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the hydroxyl group in methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate makes it unique among its analogs.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12FNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3

InChI Key

IQRHFELMGPTEOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)F)N

Origin of Product

United States

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